molecular formula C13H14O3S B13030653 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one

Cat. No.: B13030653
M. Wt: 250.32 g/mol
InChI Key: JYOBVYPNYOBSQG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is a furanone derivative characterized by a 5-membered lactone ring with a 4-(methylsulfinyl)phenyl substituent at position 4 and two methyl groups at position 5.

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

5,5-dimethyl-4-(4-methylsulfinylphenyl)furan-2-one

InChI

InChI=1S/C13H14O3S/c1-13(2)11(8-12(14)16-13)9-4-6-10(7-5-9)17(3)15/h4-8H,1-3H3

InChI Key

JYOBVYPNYOBSQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)C2=CC=C(C=C2)S(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring and the 4-(methylsulfinyl)phenyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-(methylsulfinyl)phenyl Group: The 4-(methylsulfinyl)phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the furan ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs vary in substituents at positions 3, 4, and 5 of the furanone ring, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Unique Features References
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one 4-(methylsulfinyl)phenyl, 5,5-dimethyl 264.3 (estimated) Not explicitly reported (inferred COX/CYP modulation) Sulfinyl group enhances polarity and metabolic stability vs. sulfonyl analogs
DFB ([3-[(3,4-Difluorobenzyl)oxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one]) 4-(methylsulfonyl)phenyl, 3-(difluorobenzyloxy) 438.4 CYP3A4/5 probe; metabolized to fluorescent DFH Sulfonyl group increases electron-withdrawing effects; used in drug interaction studies
DFH (3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one) 4-(methylsulfonyl)phenyl, 3-hydroxy 282.3 Fluorescent metabolite of DFB; COX inhibition Hydroxy group enables fluorescence and anti-inflammatory activity
FDF (3-(4-Fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one) 4-(p-tolyl), 3-(4-fluorophenyl) 324.4 COX-1 selective inhibitor; PET imaging agent Fluorine substitution improves target binding and imaging contrast
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone 4-(methylsulfonyl)phenyl, 3-(3-fluorophenyl) 360.4 Potential COX-1 inhibitor for vascular diseases Dual fluorophenyl/sulfonyl groups enhance lipophilicity and potency
Key Observations:

Sulfinyl vs.

Substituent Position : 3-Substituted derivatives (e.g., hydroxy, fluorophenyl) exhibit fluorescence or enhanced enzyme inhibition, whereas 4-substituted analogs (e.g., sulfonylphenyl) are optimized for CYP or COX interactions .

Biological Implications : Fluorine or methoxy substitutions (e.g., FDF, DFB) improve pharmacokinetic properties, such as blood-brain barrier penetration or resistance to oxidative metabolism .

Notes:
  • Stability : Sulfinyl derivatives may exhibit lower thermal stability compared to sulfonyl analogs, necessitating storage at low temperatures (e.g., -20°C for cyclopropylmethoxy analog) .

Biological Activity

5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one, a compound with the molecular formula C17H22O5SC_{17}H_{22}O_5S, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-cancer, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant case studies.

  • Molecular Formula : C17H22O5SC_{17}H_{22}O_5S
  • Molecular Weight : 338.42 g/mol
  • IUPAC Name : 3-(tert-butoxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
  • SMILES Notation : O=C1OC(C)(C)C(C2=CC=C(S(=O)(C)=O)C=C2)=C1OC(C)(C)C

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A549193.93
H460208.58
MCF-710.0

The compound exhibited lower IC50 values than standard chemotherapeutics, indicating a promising efficacy in cancer treatment.

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In a carrageenan-induced paw edema model, it showed significant inhibition of inflammation at various doses:

Dose (mmol/kg) Inhibition (%) Reference
0.0154

This suggests that it may be beneficial in managing inflammatory conditions.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of COX Enzymes : The compound has been identified as a cyclooxygenase (COX) inhibitor, which plays a crucial role in reducing inflammation and cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that it can enhance apoptotic pathways in cancer cells by modulating various signaling proteins involved in cell survival and death .

Case Study 1: Breast Cancer Cells

In a study focusing on human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value of 10 µM. This was compared to traditional treatments like gefitinib and 5-fluorouracil, where the compound showed superior efficacy in certain cases .

Case Study 2: Inflammatory Response

In another investigation involving carrageenan-induced inflammation in animal models, administration of the compound resulted in a marked decrease in paw edema, highlighting its potential as an anti-inflammatory agent .

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